molecular formula C22H28N4O4S B11138821 2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)-4,5-dihydropyridazin-3(2H)-one

2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B11138821
M. Wt: 444.5 g/mol
InChI Key: AYUSNURLLSIJMS-QPJJXVBHSA-N
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Description

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)-4,5-dihydropyridazin-3(2H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique combination of functional groups, including a dioxidotetrahydrothiophenyl moiety, a phenylprop-2-en-1-yl substituted piperazine, and a dihydropyridazinone core. These structural elements contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)-4,5-dihydropyridazin-3(2H)-one typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis procedures while ensuring compliance with safety and environmental regulations. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)-4,5-dihydropyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)-4,5-dihydropyridazin-3(2H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger downstream signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)-4,5-dihydropyridazin-3(2H)-one lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C22H28N4O4S

Molecular Weight

444.5 g/mol

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-6-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C22H28N4O4S/c27-21-9-8-20(23-26(21)19-10-16-31(29,30)17-19)22(28)25-14-12-24(13-15-25)11-4-7-18-5-2-1-3-6-18/h1-7,19H,8-17H2/b7-4+

InChI Key

AYUSNURLLSIJMS-QPJJXVBHSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4

Origin of Product

United States

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